3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Medicinal chemistry Physicochemical profiling Scaffold hopping

Researchers optimizing indoline pharmacophores need conformational constraint without losing the NH donor. 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid (THP-ICA) adds a tetrahydropyran ring-introducing a 4th H-bond acceptor (HBA 4 vs. 3 parent) and a pre-organized chair conformation-while retaining the indoline NH essential for kinase hinge-binding. ΔXLogP3 +0.1 enables controlled lipophilicity vs. aromatic alternatives. Suitable for fragment elaboration and macrocycle design in medchem SAR.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1160248-21-4
Cat. No. B1429040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
CAS1160248-21-4
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1COCCC1C2CNC3=C2C=C(C=C3)C(=O)O
InChIInChI=1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
InChIKeyMUXARBCAQJVQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-ICA: Sourcing and Differentiation Guide


3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid (THP-ICA) is a heterocyclic building block combining a saturated indoline core with a tetrahydropyran (THP) substituent at the 3‑position and a carboxylic acid handle at the 5‑position [1]. With a molecular weight of 247.29 g·mol⁻¹ and a computed XLogP3 of 1.9, it occupies a physicochemical space distinct from simpler indoline or indole carboxylic acid scaffolds [1]. The compound is primarily sourced as a research intermediate for medicinal chemistry programs, where the THP ring introduces conformational constraints and modulated lipophilicity that are not accessible with unsubstituted indoline-5-carboxylic acid .

1
Conformationally constrained building block THP substituent introduces spatial and electronic features not available with unsubstituted indoline scaffolds.
2
Modulated lipophilicity profile Provides a subtle logP shift (+0.1) suited for lead optimisation without large hydrophobicity jumps.
3
Medicinal chemistry intermediate Designed for fragment elaboration, scaffold hopping, and SAR studies requiring a cyclic ether acceptor.

Why Unsubstituted Indoline Acid Cannot Replace THP-ICA


Although the indoline‑5‑carboxylic acid scaffold is commercially available at lower cost, the addition of the 3‑tetrahydropyran group is not a passive modification. The THP ring increases molecular weight by ~84 Da, raises the hydrogen‑bond acceptor count from 3 to 4, and shifts the computed logP from 1.8 to 1.9 relative to the parent indoline‑5‑carboxylic acid [1][2]. These changes alter permeability, solubility, and target‑binding topology in ways that cannot be reproduced by simple substitution of the unsubstituted core. In programs where a tetrahydropyran oxygen acts as a hydrogen‑bond acceptor or the ring imposes a specific dihedral angle, substituting the unsubstituted indoline‑5‑carboxylic acid would fundamentally alter the pharmacophore and invalidate SAR continuity [1].

THP-ICA (target)
Hydrogen-bond acceptor count = 4 (includes tetrahydropyran oxygen)
Unsubstituted indoline acid
HBA = 3; loss of THP oxygen may disrupt key binding interactions
THP-ICA (target)
MW = 247.29 Da; ΔMW +84 Da vs. parent
Unsubstituted indoline acid
MW = 163.17 Da; altered permeability and target-fit topology
THP-ICA (target)
THP ring imposes specific dihedral angle; rotatable bonds = 2
Unsubstituted indoline acid
Rotatable bond = 1; cannot reproduce THP conformational constraints

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity Shift

The target compound exhibits a substantially higher molecular weight and a modest increase in computed logP compared with the unsubstituted indoline‑5‑carboxylic acid scaffold, reflecting the contribution of the tetrahydropyran ring [1][2].

MW & lipophilicity shift
Cross-study comparable
THP-ICA MW 247.29 Da, XLogP3 1.9
Indoline acid MW 163.17 Da, XLogP3 1.8
ΔMW +84.12 Da (+51.5%), ΔXLogP3 +0.1
Substantial mass increase; modest logP shift relevant for lead optimisation.
Computed properties; PubChem XLogP3 algorithm.
Medicinal chemistry Physicochemical profiling Scaffold hopping

Hydrogen-Bond Acceptor Count Differentiation

The tetrahydropyran oxygen adds one additional hydrogen‑bond acceptor (HBA) compared with the parent indoline‑5‑carboxylic acid, altering the compound's interaction capability with biological targets or co‑crystallisation agents [1][2].

HBA count differentiation
Cross-study comparable
+1 HBA
THP-ICA: 4 acceptors vs. parent: 3 acceptors
Extra tetrahydropyran oxygen enables additional interaction point.
Computed by Cactvs 3.4.8.18 as reported in PubChem.
Fragment-based drug design Hydrogen-bond potential Physicochemical diversity

Purity Specification and Procurement Cost Comparison

Available purity specifications and unit pricing reveal a clear trade‑off between the target compound and the simpler indoline‑5‑carboxylic acid scaffold. THP‑ICA is offered at 95% purity with a 100 mg list price of $334, while the unsubstituted indoline‑5‑carboxylic acid is available at 97% purity for $230 per 5 g .

Purity & cost comparison
Data to verify
THP-ICA 95%, $334/100 mg ($3.34/mg)
Indoline acid 97%, $230/5 g ($0.046/mg)
~73× higher cost/mg; purity Δ -2 pp
Cost premium reflects synthetic complexity; unsubstituted core lacks THP.
Vendor list prices May 2026; purity from datasheets.
Procurement economics Purity benchmarking Building block sourcing

Lead-Time Comparison for Research Procurement

The target compound's reported lead time of 3 weeks for quantities up to 1 g contrasts with the typical immediate stock availability of the simpler indoline‑5‑carboxylic acid scaffold, a factor relevant for time‑sensitive medicinal chemistry campaigns .

Lead-time comparison
Data to verify
THP-ICA 3 weeks (100 mg–1 g)
Indoline acid In stock, immediate
~3-week differential
Lead time may require forward planning for iterative synthesis.
Vendor-stated availability as of May 2026.
Supply chain Lead time Inventory management

Rotatable Bond Count and Conformational Flexibility

The 3‑tetrahydropyran substituent introduces an additional rotatable bond compared with the parent indoline‑5‑carboxylic acid, increasing conformational degrees of freedom while simultaneously providing a cyclic ether capable of adopting a discrete chair conformation [1][2].

Rotatable bond count
Cross-study comparable
2 vs. 1
THP-ICA: 2 rotatable bonds; parent: 1 rotatable bond
Doubling of rotatable bonds alters entropic binding penalties.
Computed by Cactvs 3.4.8.18 (PubChem).
Conformational analysis Scaffold rigidity Drug design

Scaffold-Level Differentiation from Oxindole and Indole Analogs

At the class level, the indoline core of THP‑ICA is distinguished from the oxidised 2‑oxindole analog (CAS 1160248‑19‑0) and from the fully aromatic indole‑5‑carboxylic acid. The saturated 2,3‑bond in the indoline system preserves a secondary amine hydrogen‑bond donor that is absent in indole and has different electronic character than the amide NH of oxindole . Quantitative head‑to‑head biological data for these specific scaffolds are not publicly available; the differentiation presented is therefore class‑level inference.

Scaffold-level differentiation
Class-level inference
Indoline NH (HBD=1) vs. oxindole amide NH and aromatic indole NH; no head-to-head activity data.
Selection must be driven by pharmacophore hypothesis; indoline NH offers distinct donor topology.
Public quantitative comparator data absent.
Bioisosterism Scaffold classification Kinase inhibitor design

Recommended Application Scenarios for THP-ICA


Fragment Elaboration with a Tetrahydropyran Acceptor

When a fragment hit derived from indoline‑5‑carboxylic acid requires introduction of a hydrogen‑bond acceptor in the solvent‑exposed region, THP‑ICA provides the additional tetrahydropyran oxygen (HBA count 4 vs. 3) without altering the indoline core [1]. This is supported by the computed HBA differential (Section 3, Evidence 2).

Lead Optimization with Fine-Tuned Lipophilicity

The modest ΔXLogP3 of +0.1 relative to the parent indoline‑5‑carboxylic acid (Section 3, Evidence 1) makes THP‑ICA suitable for projects where a slight increase in lipophilicity is desired without the larger jump that an aromatic or halogenated substituent would impart [2].

Conformational Restriction via Cyclic Ether

The tetrahydropyran ring adds a rotatable bond but also a pre‑organized chair conformation, useful for macrocycle pre‑organization. The rotatable bond count increase (1 → 2; Section 3, Evidence 5) combined with the cyclic ether geometry offers a balance of flexibility and rigidity not achievable with the parent scaffold [1].

Programs Requiring an Indoline NH Donor

For targets where an indoline NH is essential for binding (e.g., certain kinase hinge‑binding motifs), THP‑ICA retains this donor while adding the THP substituent. The class‑level differentiation from indole and oxindole analogs (Section 3, Evidence 6) supports its use when the saturated indoline NH donor is a pharmacophore requirement [1].

Application
Selection Property
Validation Focus
Fragment elaboration with THP acceptor
HBA count = 4; tetrahydropyran oxygen
Verify acceptor geometry aligns with solvent-exposed region
Lead optimization with fine-tuned lipophilicity
ΔXLogP3 +0.1 vs. parent indoline acid
Confirm permeability/solubility balance meets project criteria
Conformational restriction via cyclic ether
Rotatable bonds 2; pre-organized chair conformation
Assess entropic benefit in macrocycle or fragment growing
Programs requiring indoline NH donor
Saturated indoline NH (distinct from indole/oxindole)
Validate donor topology fulfills pharmacophore requirement
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